Potassium carbamoylcarbamate Potassium carbamoylcarbamate
Brand Name: Vulcanchem
CAS No.: 26479-35-6
VCID: VC16978456
InChI: InChI=1S/C2H4N2O3.K/c3-1(5)4-2(6)7;/h(H,6,7)(H3,3,4,5);/q;+1/p-1
SMILES:
Molecular Formula: C2H3KN2O3
Molecular Weight: 142.16 g/mol

Potassium carbamoylcarbamate

CAS No.: 26479-35-6

Cat. No.: VC16978456

Molecular Formula: C2H3KN2O3

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

Potassium carbamoylcarbamate - 26479-35-6

Specification

CAS No. 26479-35-6
Molecular Formula C2H3KN2O3
Molecular Weight 142.16 g/mol
IUPAC Name potassium;N-carbamoylcarbamate
Standard InChI InChI=1S/C2H4N2O3.K/c3-1(5)4-2(6)7;/h(H,6,7)(H3,3,4,5);/q;+1/p-1
Standard InChI Key CLFBVDCVUBZWEH-UHFFFAOYSA-M
Canonical SMILES C(=O)(N)NC(=O)[O-].[K+]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

Potassium carbamoylcarbamate is defined by the formula C2H3KN2O3\text{C}_2\text{H}_3\text{KN}_2\text{O}_3, comprising two carbamoyl groups (NHCOO-\text{NH}-\text{CO}-\text{O}^-) bound to a potassium ion. The compound’s exact mass is 141.978 g/mol, with a polar surface area (PSA) of 96.24 Ų, indicative of high solubility in polar solvents . Its LogP value of 0.1099 suggests limited lipophilicity, aligning with its ionic nature .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC2H3KN2O3\text{C}_2\text{H}_3\text{KN}_2\text{O}_3
Molecular Weight142.155 g/mol
Exact Mass141.978 g/mol
Polar Surface Area96.24 Ų
LogP0.1099

Structural Features and Stability

The carbamate groups in potassium carbamoylcarbamate exhibit resonance stabilization, where the carbonyl oxygen delocalizes electrons with the adjacent nitrogen, enhancing stability . This resonance reduces rotational barriers around the C–N bond compared to amides, making the compound more reactive toward nucleophiles . The potassium ion further stabilizes the structure through electrostatic interactions, preventing decomposition under ambient conditions .

Synthesis and Industrial Production

Conventional Synthesis Routes

While direct synthesis methods for potassium carbamoylcarbamate are sparsely documented, analogous carbamate syntheses involve the reaction of amines with carbon dioxide in the presence of alkali metal hydroxides. A plausible route includes:

  • Ammonia and CO₂ Reaction:

    NH3+CO2NH2COOK+\text{NH}_3 + \text{CO}_2 \rightarrow \text{NH}_2\text{COO}^- \text{K}^+
  • Potassium Hydroxide Neutralization:

    NH2COOH++KOHNH2COOK++H2O\text{NH}_2\text{COO}^- \text{H}^+ + \text{KOH} \rightarrow \text{NH}_2\text{COO}^- \text{K}^+ + \text{H}_2\text{O}

This method mirrors the production of ammonium carbamate but substitutes ammonium with potassium.

Challenges in Scalability

Industrial production faces hurdles due to the compound’s hygroscopicity and tendency to hydrolyze in aqueous environments. Stabilizing agents or anhydrous conditions are often required to maintain purity during large-scale synthesis .

Industrial and Research Applications

Chemical Synthesis

The compound acts as a potassium source in reactions requiring alkaline conditions. Its carbamate groups participate in nucleophilic substitutions, enabling the synthesis of ureas and polyurethanes .

Future Research Directions

Mechanistic Studies in Biochemistry

Elucidating the compound’s interaction with enzymes like CPS1 could reveal novel regulatory mechanisms in nitrogen metabolism . Structural studies using X-ray crystallography may clarify its binding modes.

Drug Development Opportunities

Exploring potassium carbamoylcarbamate as a prodrug linker or enzyme inhibitor could yield new therapeutics for metabolic disorders or cancers .

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